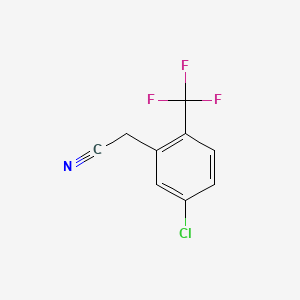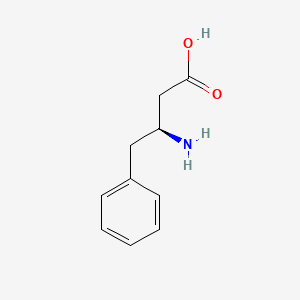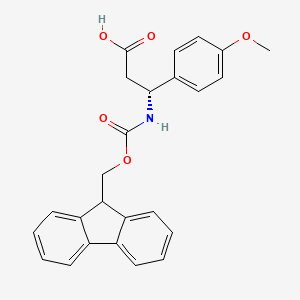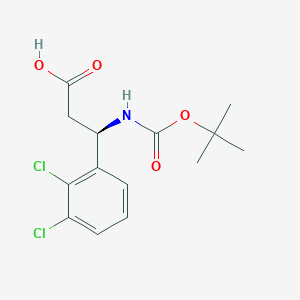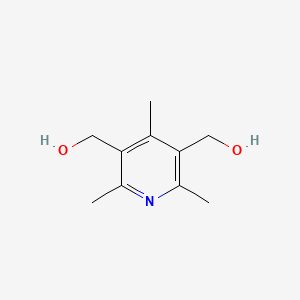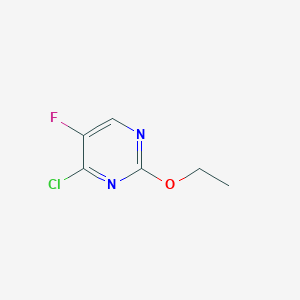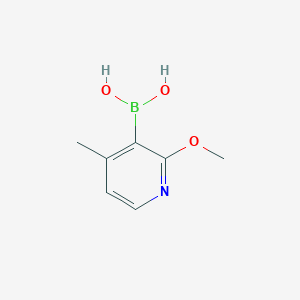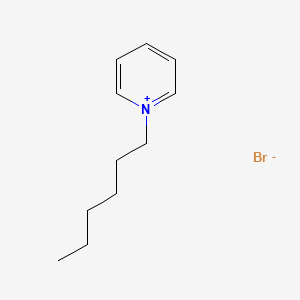
N-Hexylpyridinium bromide
概要
説明
N-Hexylpyridinium bromide is a type of ionic liquid . It’s a cationic surfactant with quaternary nitrogen located in the aromatic heterocyclic ring of the headgroup .
Synthesis Analysis
Pyridinium salts, including N-Hexylpyridinium bromide, are quite familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics . The synthesis of these salts involves various synthetic routes .Molecular Structure Analysis
The molecular formula of N-Hexylpyridinium bromide is C11H18BrN . Its average mass is 244.171 Da and its monoisotopic mass is 243.062256 Da .Chemical Reactions Analysis
Pyridinium salts, including N-Hexylpyridinium bromide, have been highlighted for their reactivity . They are important as pyridinium ionic liquids, pyridinium ylides, anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase inhibitors .Physical And Chemical Properties Analysis
The physical and chemical properties of N-Hexylpyridinium bromide were investigated by inverse gas chromatography (IGC) technique . The study included parameters like the Flory-Huggins interaction parameters (χ12), activity coefficients at infinite dilution (γ12∞), molar heat (enthalpy) of probe absorption in the [Hpy]Br (ΔH1S), molar heat of mixing at infinite dilution between [Hpy]Br and probe (ΔH1∞), and Hildebrand solubility parameters (δ2) .科学的研究の応用
High-Energy Aqueous Zinc-Bromine Static Batteries
N-Hexylpyridinium bromide (HPY Br) is used in the development of practical high-energy aqueous zinc-bromine static batteries . The batteries embrace the Br /Br0/Br+ redox couples . The exclusion-complexation chemistry of HPY Br inhibits the dissolution/hydrolysis of polybromides . This results in a quasi-solid cathode with enhanced kinetics that restrains the O2 and Cl2 evolutions . The Zn-Br pouch cell exhibits a high energy density of 106 Wh kg 1 .
Antimicrobial Composite Coating
N-Hexylpyridinium bromide is used in the creation of antimicrobial composite coatings . A highly antimicrobial composite of poly(4-vinylpyridine)-co-poly(4-vinyl-N-hexylpyridinium bromide) (NPVP) and AgBr nanoparticles is used as a thin adherent surface coating on Tygon elastomer tubes . However, it was found that contacting blood platelets rapidly acquire a highly activated state, after which they become substantially disrupted . This implies that NPVP/AgBr is by no means blood-compatible .
Photocatalytic Degradation
The photocatalytic degradation of hexylpyridinium bromide (HPyBr) from an aqueous solution was studied by focusing on the comparison of the photoactivity of ZnO and TiO 2 P25 . The process was carried out under different experimental conditions .
Safety and Hazards
作用機序
Target of Action
N-Hexylpyridinium bromide is an ionic surfactant . Its primary targets are the interfaces between different phases in a system, such as the interface between oil and water in an emulsion . The compound acts by reducing the surface tension at these interfaces, which plays a crucial role in processes such as emulsification and colloidal stabilization .
Mode of Action
N-Hexylpyridinium bromide interacts with its targets by aligning itself at the interface between different phases . The hydrophilic pyridinium head of the molecule is attracted to the water phase, while the hydrophobic hexyl tail is repelled by water and aligns with the oil phase . This alignment reduces the surface tension and stabilizes the system .
Biochemical Pathways
The action of N-Hexylpyridinium bromide primarily affects the physical properties of the system rather than specific biochemical pathways . It can indirectly influence biochemical reactions by stabilizing colloidal systems and promoting reactions at the interface .
Result of Action
The primary result of N-Hexylpyridinium bromide’s action is the stabilization of colloidal systems, such as emulsions . This can facilitate various processes, from the formulation of pharmaceuticals and cosmetics to industrial applications like wastewater treatment .
Action Environment
The action of N-Hexylpyridinium bromide is influenced by environmental factors such as temperature and pH . It is relatively stable under normal conditions, but it may be unstable under strong acidic or alkaline conditions . The presence of other substances, particularly those that can interact with the pyridinium head or hexyl tail, can also affect its efficacy .
特性
IUPAC Name |
1-hexylpyridin-1-ium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N.BrH/c1-2-3-4-6-9-12-10-7-5-8-11-12;/h5,7-8,10-11H,2-4,6,9H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZRSEFNUSHACPD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[N+]1=CC=CC=C1.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7047934 | |
| Record name | 1-Hexylpyridinium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Hexylpyridinium bromide | |
CAS RN |
74440-81-6 | |
| Record name | 1-Hexylpyridinium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Hexylpyridinium bromide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7AT59Q225 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of N-hexylpyridinium bromide against bacteria?
A1: N-hexylpyridinium bromide and related compounds exhibit antimicrobial activity primarily through membrane disruption. The positively charged pyridinium moiety interacts with negatively charged bacterial cell membranes, leading to increased permeability and leakage of cellular contents. This ultimately results in bacterial cell death. [, , ]
Q2: How does the incorporation of N-hexylpyridinium bromide into a copolymer affect its antimicrobial activity?
A2: Research suggests that incorporating N-hexylpyridinium bromide into copolymers can enhance its antimicrobial properties while potentially improving biocompatibility. For example, a copolymer of 4-vinyl-N-hexylpyridinium bromide and dimethyl(2-methacryloyloxyethyl) phosphonate demonstrated significant antibacterial activity against a range of pathogens, including Streptococcus sanguinis, Escherichia coli, Staphylococcus aureus, and Staphylococcus epidermidis. [, ] This copolymer effectively reduced bacterial adhesion to titanium surfaces, suggesting its potential use in antimicrobial coatings for medical implants.
Q3: Are there any concerns regarding the biocompatibility of N-hexylpyridinium bromide-based materials?
A3: While N-hexylpyridinium bromide displays strong antimicrobial activity, studies indicate potential concerns regarding its biocompatibility. Research has shown that a composite of poly(4-vinylpyridine)-co-poly(4-vinyl-N-hexylpyridinium bromide) and silver bromide nanoparticles caused significant activation and disruption of blood platelets. [] This finding raises concerns about the material's suitability for applications involving direct blood contact, such as coatings for central venous catheters.
Q4: What are the potential applications of N-hexylpyridinium bromide beyond antimicrobial coatings?
A4: N-hexylpyridinium bromide's properties extend beyond its antimicrobial applications. Research has investigated its potential use in separating azeotropes, mixtures of liquids with a constant boiling point, highlighting its diverse chemical properties and potential applications in separation science. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


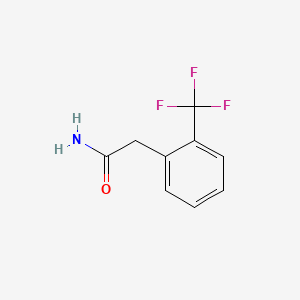
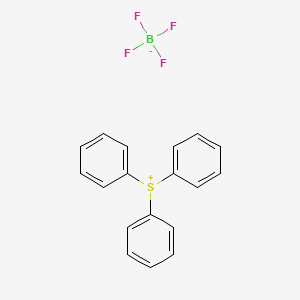
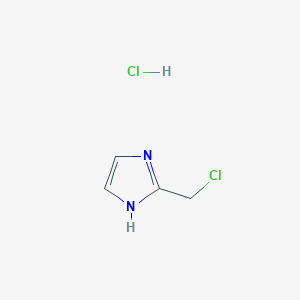
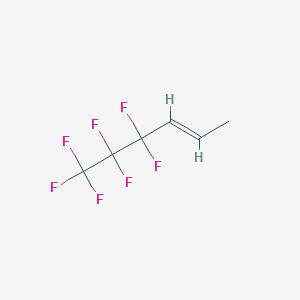
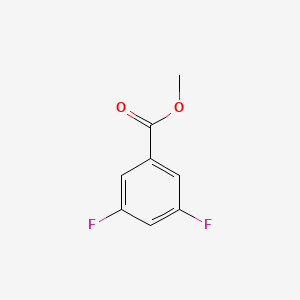
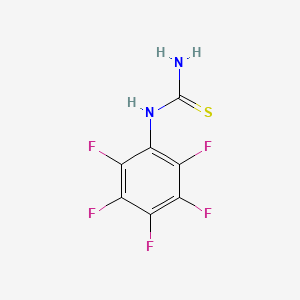
![2-[2,2,3,3,4,4,5,5,6,7,7,7-Dodecafluoro-6-(trifluoromethyl)heptyl]oxirane](/img/structure/B1585989.png)
